1-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]-2-phenoxyethanone
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Overview
Description
1-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]-2-phenoxyethan-1-one is a complex organic compound that features a piperazine ring substituted with a 3,5-dimethoxybenzoyl group and a phenoxyethanone moiety
Preparation Methods
The synthesis of 1-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-2-phenoxyethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form 1-(3,5-dimethoxybenzoyl)piperazine.
Coupling with Phenoxyethanone: The next step involves the coupling of the piperazine derivative with 2-phenoxyethanone under acidic or basic conditions to yield the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]-2-phenoxyethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]-2-phenoxyethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting central nervous system disorders.
Biological Research: It is used in studies investigating its effects on various biological pathways and its potential as an antimicrobial or antiviral agent.
Industrial Applications: The compound’s unique chemical structure makes it a candidate for use in the synthesis of other complex organic molecules, which can be applied in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-2-phenoxyethan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to receptors in the central nervous system, modulating neurotransmitter activity and exerting effects on mood, cognition, and behavior. It may also interact with enzymes involved in metabolic pathways, influencing cellular processes.
Comparison with Similar Compounds
1-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]-2-phenoxyethan-1-one can be compared with other piperazine derivatives, such as:
1-(4-(3,5-Di-tert-butyl-4-hydroxybenzyl)piperazin-1-yl)-2-methoxyethan-1-one: This compound has antioxidant and central nervous system activity.
3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: These compounds exhibit antibacterial activity and are used in medicinal chemistry.
The uniqueness of 1-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-2-phenoxyethan-1-one lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H24N2O5 |
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Molecular Weight |
384.4 g/mol |
IUPAC Name |
1-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-2-phenoxyethanone |
InChI |
InChI=1S/C21H24N2O5/c1-26-18-12-16(13-19(14-18)27-2)21(25)23-10-8-22(9-11-23)20(24)15-28-17-6-4-3-5-7-17/h3-7,12-14H,8-11,15H2,1-2H3 |
InChI Key |
XNFXCEIYTRGSOY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C(=O)COC3=CC=CC=C3)OC |
Origin of Product |
United States |
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